3α,7α-二羟基粪甾烷酸-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3α,7α-Dihydroxycoprostanic Acid-d3 is a labelled analogue of 3α,7α-Dihydroxycoprostanic Acid, a precursor of Cholic Acid, it undergoes side chain oxidation during the synthesis of bile acids. It was found that Zellweger’s syndrome patients have abnormal mitochondrial structure, the organelle that is responsible for the side chain oxidation, and as a consequence, excess amounts of 3α,7α-Dihydroxycoprostanic Acid.
科学研究应用
大鼠肝脏中的代谢研究
Hutton 和 Boyd(1966 年)对大鼠肝脏中相关化合物的代谢进行了研究,提供了有关涉及类似于 3α,7α-二羟基粪甾烷酸-d3 的甾醇的酶促过程和代谢途径的见解。这项研究有助于理解类似化合物在肝脏代谢中的作用和转化 (Hutton & Boyd, 1966).
合成和生物活性
Beloeil 等人(1980 年)报道了与 this compound 结构相似的化合物的化学合成和生物活性,这有助于我们了解其合成和潜在的生物学作用 (Beloeil, Esnault, Fétizon, & Henry, 1980).
在维生素 D 代谢中的作用
DeLuca(2004 年)概述了维生素 D 的一般生理特征和功能,这可能与理解 this compound 在维生素 D 代谢中的作用相关 (DeLuca, 2004).
维生素 D 合成
Zehnder 等人(2001 年)对催化维生素 D 活性形式合成的酶 25-羟基维生素 D3-1α-羟化酶的研究,可以为理解 this compound 在类似代谢途径中的功能提供背景 (Zehnder et al., 2001).
对维生素 D 类似物的见解
Holick 等人(1973 年)讨论了维生素 D3 类似物,阐明了 this compound 在类似作用或作为维生素 D 类似物合成前体中的潜力 (Holick, Semmler, Schnoes, & DeLuca, 1973).
潜在的医学应用
对维生素 D3 及其衍生物作用的研究,例如 Ishizawa 等人(2008 年)的工作,可以洞悉类似 this compound 的化合物的潜在治疗应用,例如治疗免疫疾病或恶性肿瘤 (Ishizawa et al., 2008).
作用机制
Target of Action
3α,7α-Dihydroxycoprostanic Acid-d3 is an endogenous metabolite and a bile acid . It is primarily targeted towards the synthesis of chenodeoxycholic acid . Chenodeoxycholic acid plays a crucial role in the digestion and absorption of dietary fats in the small intestine .
Mode of Action
3α,7α-Dihydroxycoprostanic Acid-d3 interacts with its targets by undergoing side chain oxidation during the synthesis of bile acids . This process is crucial for the production of chenodeoxycholic acid .
Biochemical Pathways
The primary biochemical pathway affected by 3α,7α-Dihydroxycoprostanic Acid-d3 is the synthesis of bile acids. It acts as a precursor to chenodeoxycholic acid . The production of chenodeoxycholic acid is essential for the emulsification of dietary fats and their subsequent absorption in the small intestine .
Pharmacokinetics
The pharmacokinetic properties of 3α,7α-Dihydroxycoprostanic Acid-d3 are influenced by its deuterium labeling . Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary molecular and cellular effect of 3α,7α-Dihydroxycoprostanic Acid-d3’s action is the production of chenodeoxycholic acid . Chenodeoxycholic acid is a key bile acid that aids in the digestion and absorption of dietary fats .
生化分析
Biochemical Properties
3α,7α-Dihydroxycoprostanic Acid-d3 plays a significant role in biochemical reactions. As an endogenous metabolite, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, often involving binding interactions and enzymatic processes .
Cellular Effects
The effects of 3α,7α-Dihydroxycoprostanic Acid-d3 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3α,7α-Dihydroxycoprostanic Acid-d3 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
3α,7α-Dihydroxycoprostanic Acid-d3 is involved in several metabolic pathways, interacting with various enzymes and cofactors It may also influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 3α,7α-Dihydroxycoprostanic Acid-d3 within cells and tissues involve various transporters and binding proteins Its localization or accumulation can be influenced by these interactions
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3α,7α-Dihydroxycoprostanic Acid-d3 involves the oxidation of cholic acid-d3 to form the desired product.", "Starting Materials": [ "Cholic acid-d3", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cholic acid-d3 is dissolved in methanol and treated with sodium periodate to form the corresponding aldehyde intermediate.", "The aldehyde intermediate is then oxidized with sodium metaperiodate to form the carboxylic acid intermediate.", "The carboxylic acid intermediate is reduced with sodium borohydride to form the alcohol intermediate.", "The alcohol intermediate is then treated with sodium hydroxide to form the final product, 3α,7α-Dihydroxycoprostanic Acid-d3." ] } | |
CAS 编号 |
338976-76-4 |
分子式 |
C₂₇H₄₃D₃O₄ |
分子量 |
437.67 |
同义词 |
(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。